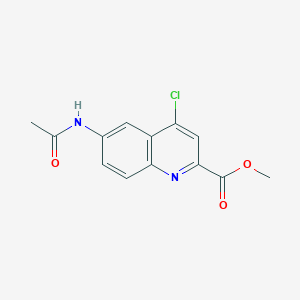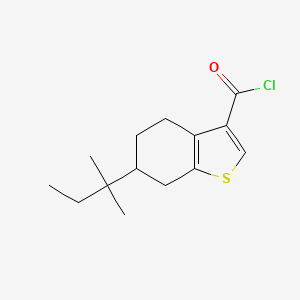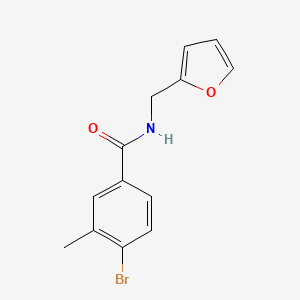![molecular formula C15H16N2O4 B1454349 4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid CAS No. 1283109-02-3](/img/structure/B1454349.png)
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid
Vue d'ensemble
Description
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid, also known as MPPB, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Biomass-derived Chemicals in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, shows promise in drug synthesis due to its carbonyl and carboxyl functional groups, which afford flexibility, diversity, and uniqueness in reactions. LEV and its derivatives, including compounds with pyridazine and other medicinally active functional groups, can significantly reduce drug synthesis costs and simplify synthesis steps, highlighting the potential of biomass-derived chemicals in pharmaceutical applications (Zhang et al., 2021).
Antioxidant Capacity and Pharmacological Properties
Research on various natural compounds, including caffeic acid derivatives and vanillic acid, has underscored the importance of phenolic compounds in offering antioxidant, anti-inflammatory, and neuroprotective properties. These studies contribute to understanding how structural modifications can enhance biological activities and potentially offer therapeutic benefits in treating diseases related to oxidative stress (Munteanu & Apetrei, 2021), (Ingole et al., 2021).
Environmental Impacts and Treatment Options
The environmental impact of pesticide production, including the generation of high-strength wastewater containing toxic pollutants, is a significant concern. Research into treatment options for such wastewater is crucial for preventing harmful chemicals from entering natural water sources. Biological processes and granular activated carbon are among the treatments that can remove a variety of compounds effectively, indicating the importance of continued environmental science research in mitigating the impacts of industrial processes (Goodwin et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to target proteins involved in neurodegenerative diseases .
Mode of Action
It’s worth noting that compounds with similar structures, such as 4-phenylbutyric acid, have been shown to ameliorate unfolded proteins and suppress their aggregation, resulting in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Biochemical Pathways
Related compounds have been found to impact the pathways related to protein folding and degradation, which are crucial in the pathogenesis of neurodegenerative diseases .
Result of Action
Similar compounds have been shown to exhibit neuroprotective effects by preventing protein aggregation, a key factor in the pathogenesis of neurodegenerative diseases .
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-21-12-6-4-11(5-7-12)13-8-9-14(18)17(16-13)10-2-3-15(19)20/h4-9H,2-3,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHWWZUESFRNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454276.png)
![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![2-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1454282.png)

